molecular formula C22H20N2O4 B12522127 1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl- CAS No. 821794-47-2

1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl-

Cat. No.: B12522127
CAS No.: 821794-47-2
M. Wt: 376.4 g/mol
InChI Key: GGFOCZBUDBHUDT-UHFFFAOYSA-N
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Description

1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl- is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a propanone group attached to a 2-methoxy-4-nitrophenylamino group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl- typically involves the following steps:

    Amination: The conversion of the nitro group to an amino group, often achieved through catalytic hydrogenation or reduction using reagents such as tin(II) chloride in hydrochloric acid.

    Condensation: The final step involves the condensation of the methoxy-4-nitrophenylamine with 1,3-diphenylpropanone under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of halogen atoms or other substituents onto the aromatic rings.

Scientific Research Applications

1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl- has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression or DNA replication.

    Modulating Signal Transduction: Influencing cellular signaling pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1-phenyl-: Similar structure but with one less phenyl group.

    1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-dimethyl-: Similar structure but with methyl groups instead of phenyl groups.

Uniqueness

1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl- is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

CAS No.

821794-47-2

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

3-(2-methoxy-4-nitroanilino)-1,3-diphenylpropan-1-one

InChI

InChI=1S/C22H20N2O4/c1-28-22-14-18(24(26)27)12-13-19(22)23-20(16-8-4-2-5-9-16)15-21(25)17-10-6-3-7-11-17/h2-14,20,23H,15H2,1H3

InChI Key

GGFOCZBUDBHUDT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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